Carbamic acid, butyl-, hexyl ester
Description
Carbamic acid, butyl-, hexyl ester (chemical formula: C₁₁H₂₃NO₂; molecular weight: 201.31 g/mol) is a carbamate derivative characterized by a butyl group attached to the carbamic acid nitrogen and a hexyl ester moiety. Carbamates are widely studied for their biological activity, including pesticidal, antifungal, and pharmacological applications.
Properties
CAS No. |
1070-59-3 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
hexyl N-butylcarbamate |
InChI |
InChI=1S/C11H23NO2/c1-3-5-7-8-10-14-11(13)12-9-6-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI Key |
MUQXLUFNPKWCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, hexyl ester can be synthesized through the reaction of butyl carbamate with hexyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a specific temperature to promote the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors to ensure a steady production rate. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-, hexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to form carbamic acid and the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions to form different oxidized products.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Carbamic acid and hexyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Carbamic acid, butyl-, hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-, hexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with various biological molecules. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes.
Comparison with Similar Compounds
Structural Comparison with Similar Carbamates
Carbamates vary in toxicity, stability, and applications based on substituents. Key structural analogs include:
Toxicological Profiles
Mutagenicity and Carcinogenicity
- Ethyl ester (urethane): Classified as carcinogenic (EU Category 2) due to metabolic activation to mutagenic epoxides. Positive in Salmonella assays .
- Butyl ester: Negative in Salmonella/microsome assays.
Acute Toxicity
- Ethyl ester : High acute toxicity (LD₅₀: 2 g/kg in mice).
- Butyl ester : Lower acute toxicity (LD₅₀ > 4 g/kg in mice) .
Table 1: Comparative Physicochemical and Toxicological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
